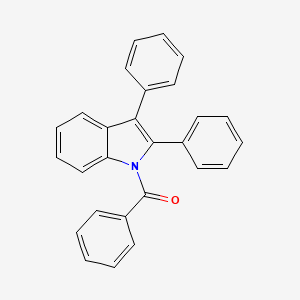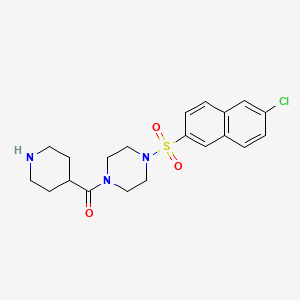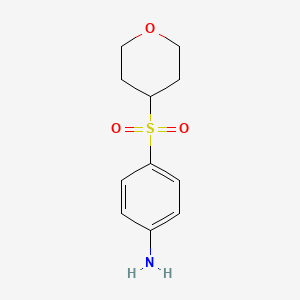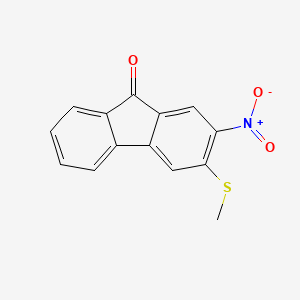![molecular formula C21H23NO2 B13993743 2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B13993743.png)
2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1-(spiro[chromane-2,4’-piperidin]-1’-yl)ethan-1-one is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of a chromane ring fused with a piperidine ring, which imparts distinct chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(spiro[chromane-2,4’-piperidin]-1’-yl)ethan-1-one typically involves a multi-step process. One common method includes the condensation of 3-aminophenols with ortho-oxybenzaldehydes, followed by a dearomative cyclization process. This reaction is often catalyzed by scandium triflate (Sc(OTf)3) and involves a cascade of condensation, hydride transfer, and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The scalability of the synthesis process is crucial for its application in pharmaceutical and chemical industries.
化学反应分析
Types of Reactions
2-Phenyl-1-(spiro[chromane-2,4’-piperidin]-1’-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
2-Phenyl-1-(spiro[chromane-2,4’-piperidin]-1’-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and diabetes.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 2-Phenyl-1-(spiro[chromane-2,4’-piperidin]-1’-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to inhibition or activation of biological pathways, resulting in therapeutic effects. For instance, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the nervous system .
相似化合物的比较
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Shares a similar spirocyclic structure but differs in the substitution pattern and functional groups.
Spiro[indeno[1,2-b]quinoxaline-11’,4-pyrano] derivatives: Another class of spiro compounds with distinct biological activities.
Uniqueness
2-Phenyl-1-(spiro[chromane-2,4’-piperidin]-1’-yl)ethan-1-one is unique due to its specific arrangement of phenyl, chromane, and piperidine rings, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
属性
分子式 |
C21H23NO2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
2-phenyl-1-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylethanone |
InChI |
InChI=1S/C21H23NO2/c23-20(16-17-6-2-1-3-7-17)22-14-12-21(13-15-22)11-10-18-8-4-5-9-19(18)24-21/h1-9H,10-16H2 |
InChI 键 |
QKYLGUVKKWZYMA-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCN(CC2)C(=O)CC3=CC=CC=C3)OC4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B13993667.png)
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid](/img/structure/B13993668.png)
![1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone](/img/structure/B13993673.png)

![2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B13993694.png)
![4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13993701.png)
![8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B13993708.png)




![4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B13993729.png)

![4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B13993738.png)
